Enhanced Acidity vs. 2-Methylnicotinic Acid
The presence of the electron-withdrawing 5-fluoro substituent significantly increases the acidity of 5-fluoro-2-methylnicotinic acid compared to the non-fluorinated parent compound, 2-methylnicotinic acid .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 1.57±0.25 |
| Comparator Or Baseline | 2-Methylnicotinic acid; Predicted pKa = 1.95±0.10 |
| Quantified Difference | The target compound is predicted to be approximately 2.4 times more acidic (lower pKa by ~0.38 units). |
| Conditions | Predicted pKa value |
Why This Matters
This difference in pKa impacts the compound's ionization state at a given pH, which directly influences its solubility, permeability, and reactivity in both synthetic and biological applications, making it a non-interchangeable building block.
